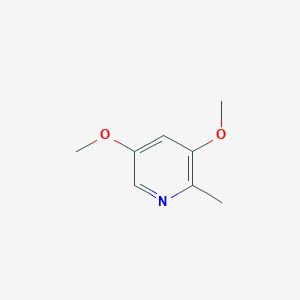
3,5-Dimethoxy-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-2-methylpyridine: is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of methoxy groups at the 3 and 5 positions, along with a methyl group at the 2 position, gives this compound unique chemical properties that make it valuable for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-2-methylpyridine can be achieved through several methods. One common approach involves the methylation of 3,5-dimethoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can be used to produce 2-methylpyridines, including this compound, with high selectivity and yield .
化学反応の分析
Types of Reactions: 3,5-Dimethoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different pyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Various reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with different functional groups.
科学的研究の応用
Chemistry: 3,5-Dimethoxy-2-methylpyridine is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: Pyridine derivatives, including this compound, are studied for their potential biological activities. They have been investigated for antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .
作用機序
The mechanism of action of 3,5-Dimethoxy-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antioxidant action involves the formation of nitroxyl radicals, which can inhibit oxidative processes .
類似化合物との比較
- 3,4-Dimethoxy-2-methylpyridine N-oxide
- 2,6-Dimethyl-3,5-dimethoxypyridine
Comparison: Compared to similar compounds, 3,5-Dimethoxy-2-methylpyridine has unique substitution patterns that influence its reactivity and applications. The presence of methoxy groups at the 3 and 5 positions, along with a methyl group at the 2 position, provides distinct electronic and steric effects that can be advantageous in specific chemical reactions and applications .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3,5-dimethoxy-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-8(11-3)4-7(10-2)5-9-6/h4-5H,1-3H3 |
InChIキー |
KPCAPYCQPKGLJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















